![molecular formula C15H13N3O2S B5570307 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

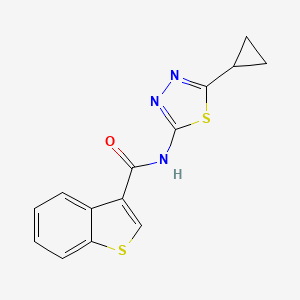

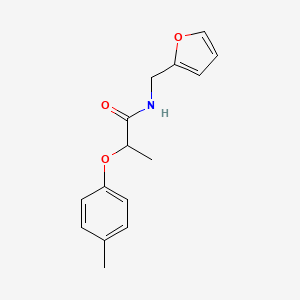

The synthesis of compounds related to 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide involves multi-step chemical processes, including cyclization, hydrolysis, and reactions with various reagents to yield tricyclic derivatives, bisamides, and tetracyclic compounds. Notably, substances synthesized have shown antianaphylactic activity, underscoring the potential pharmacological relevance of these compounds (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The crystal structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene C atom of the thioacetamide bridge. This structural insight, showing intramolecular N—H⋯N hydrogen bonding, is critical for understanding the compound's chemical behavior and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide derivatives include condensation, chlorination, and nucleophilic substitution, leading to the formation of various structurally related compounds. These reactions underline the compound's versatility and potential for generating a wide range of derivatives with different properties and applications (Lei et al., 2017).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

The compound 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, while not directly mentioned, falls within the broader class of thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific research applications, particularly in medicinal chemistry. These derivatives are synthesized through various chemical reactions, often involving the reaction of substituted carboxamides with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, to yield a variety of thieno[2,3-d]pyrimidine compounds with different substituents (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). These synthetic methodologies facilitate the exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold, enabling the design and discovery of compounds with optimized pharmacological properties.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of thieno[2,3-d]pyrimidine derivatives. For instance, some derivatives have been shown to exhibit significant antimicrobial properties, comparable to standard drugs, against various bacterial and fungal strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These findings underscore the potential of thieno[2,3-d]pyrimidine compounds as a basis for developing new antimicrobial agents, addressing the growing need for novel therapeutics in the face of antibiotic resistance.

Antitumor and Anticancer Activities

The thieno[2,3-d]pyrimidine scaffold is also a promising candidate for anticancer drug development. Some derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing appreciable growth inhibition. This indicates their potential as lead compounds for anticancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Furthermore, the dual inhibitory activity of some thieno[2,3-d]pyrimidine derivatives against key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, highlights their utility in targeting cancer cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).

Propriétés

IUPAC Name |

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXBSUGUNGNMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)